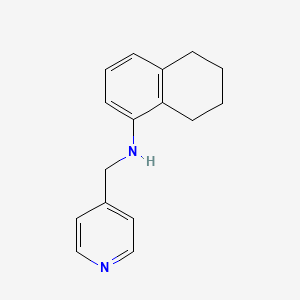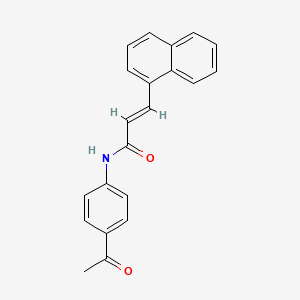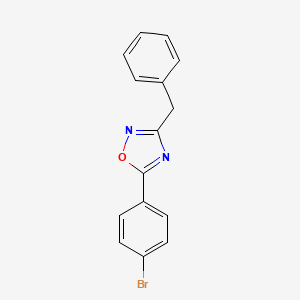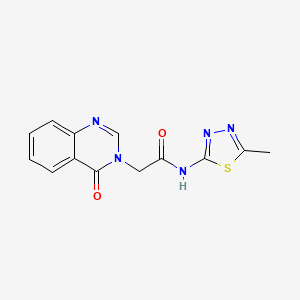
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine, also known as PVTN, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PVTN is a derivative of naphthalene and contains a pyridine ring, making it a heterocyclic compound.
Aplicaciones Científicas De Investigación
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer and neurological disorders. In cancer research, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves its ability to interact with specific proteins and enzymes in the body. (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to bind to tubulin, a protein involved in cell division, and inhibit its activity. This inhibition of tubulin results in the disruption of microtubule formation, which is essential for cell division and growth. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have various biochemical and physiological effects on the body. In cancer cells, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to induce apoptosis, inhibit cell proliferation, and reduce the formation of blood vessels that supply nutrients to the tumor. In neurodegenerative diseases, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in lab experiments is its ability to selectively target specific proteins and enzymes, making it a useful tool for studying their functions. Additionally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine. One area of interest is the development of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine in animal models and clinical trials. Finally, (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine may have potential applications in other areas of research such as drug delivery and imaging.
Métodos De Síntesis
The synthesis of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine involves the reaction of 5,6,7,8-tetrahydro-1-naphthylamine with 4-bromomethylpyridine hydrobromide in the presence of a base such as potassium carbonate. This reaction results in the formation of (4-pyridinylmethyl)5,6,7,8-tetrahydro-1-naphthalenylamine as a white solid with a melting point of 120-122°C.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h3,5,7-11,18H,1-2,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFORFCPZMZURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5255647 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)
![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)
![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)

![2-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5798735.png)
